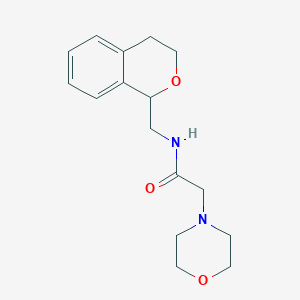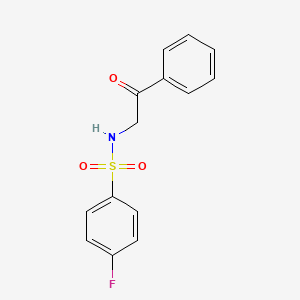![molecular formula C19H22N2O3S B12478998 N-cyclopropyl-3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B12478998.png)
N-cyclopropyl-3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a sulfamoyl group attached to a dimethylphenyl ring, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with cyclopropylamine to form the corresponding sulfonamide. This intermediate is then reacted with 4-methylbenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopropyl-3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-cyclopropyl-3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For instance, it could inhibit the activity of enzymes involved in inflammation, leading to reduced inflammatory responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-cyclopropyl-2-[(3,4-dimethylphenyl)amino]propanamide
- N-cyclopropyl-N’-(3,4-dimethylphenyl)ethanediamide
Uniqueness
N-cyclopropyl-3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, while the sulfamoyl and benzamide moieties contribute to its versatility in various reactions and applications.
Propriétés
Formule moléculaire |
C19H22N2O3S |
|---|---|
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
N-cyclopropyl-3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide |
InChI |
InChI=1S/C19H22N2O3S/c1-12-4-9-17(14(3)10-12)21-25(23,24)18-11-15(6-5-13(18)2)19(22)20-16-7-8-16/h4-6,9-11,16,21H,7-8H2,1-3H3,(H,20,22) |
Clé InChI |
JJEGIFWWJHSFON-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3CC3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dimethylphenyl)-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12478920.png)
![ethyl 4-[(E)-piperidin-1-yldiazenyl]benzoate](/img/structure/B12478921.png)

![N-(2-chloro-4-nitrophenyl)-2-[(2-methylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12478943.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B12478953.png)

![2-[3-methyl-5-oxo-4-{2-[2-oxo-2-(propan-2-yloxy)ethoxy]phenyl}-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12478962.png)
![N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12478964.png)
![2,2-bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12478971.png)
![N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}thiophene-2-sulfonamide](/img/structure/B12478978.png)

![3-[(4-Nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12478992.png)
![N-(6-{[(4-chloro-3-methylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B12479005.png)
![2-[4-(4-ethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12479011.png)
